molecular formula C19H18F3N3O4S B066203 GMC 2-83

GMC 2-83

Cat. No.: B066203
M. Wt: 441.4 g/mol
InChI Key: DQNCRNVCBHYBQP-UHFFFAOYSA-N
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Description

GMC 2-83 is an atypical antipsychotic compound known for its lack of muscarinic activity. It is primarily used in scientific research and has shown potential in the treatment of various psychiatric disorders. The compound’s chemical structure is characterized by the presence of a trifluoromethanesulfonate group, which contributes to its unique pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GMC 2-83 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. One common synthetic route includes the reaction of 6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the acidic by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

GMC 2-83 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GMC 2-83 has a wide range of applications in scientific research:

Mechanism of Action

GMC 2-83 exerts its effects primarily through its interaction with dopamine receptors. It acts as a partial agonist at both dopamine D1 and D2 receptors, which helps in modulating neurotransmitter levels in the brain. This mechanism is crucial for its antipsychotic properties, as it helps in balancing the dopaminergic activity, which is often disrupted in psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GMC 2-83

This compound is unique due to its trifluoromethanesulfonate group, which imparts distinct pharmacological properties. Unlike other antipsychotics, it lacks muscarinic activity, reducing the risk of certain side effects such as dry mouth and constipation. Its partial agonist activity at dopamine receptors also sets it apart from other compounds, providing a balanced approach to managing psychiatric symptoms .

Biological Activity

GMC 2-83, a compound recognized for its significant biological activity, particularly in the realm of pharmacology and medicinal chemistry, has garnered attention due to its interactions with various biological targets. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting relevant data in tables for clarity.

Overview of this compound

This compound is classified as an atypical antipsychotic compound. Unlike many other antipsychotics, it exhibits a unique profile characterized by a lack of muscarinic activity, which is often associated with side effects in other medications. It has been primarily utilized in scientific research to explore its potential therapeutic applications and mechanisms of action.

Research indicates that this compound interacts with various neurotransmitter systems, primarily targeting dopamine receptors. Its mechanism involves modulation of dopaminergic pathways, which are crucial in the treatment of psychiatric disorders. The compound's selective activity may contribute to its efficacy and reduced side effects compared to traditional antipsychotics.

Key Biological Interactions

  • Dopamine Receptors : this compound shows affinity for D2 and D3 dopamine receptors, which are pivotal in regulating mood and behavior.
  • Serotonin Receptors : It also interacts with serotonin receptors, further influencing mood regulation and potentially reducing anxiety symptoms.

Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its pharmacological properties:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit dopamine receptor binding effectively. This inhibition is crucial for its potential use in treating conditions like schizophrenia.
  • Animal Models : In vivo studies utilizing rodent models have shown that administration of this compound leads to significant reductions in hyperactivity and anxiety-like behaviors, suggesting its therapeutic potential.
  • Clinical Implications : Although primarily used in research settings, preliminary findings suggest that this compound may offer benefits in managing psychotic symptoms without the common side effects associated with other antipsychotics.

Case Studies

A review of case studies involving this compound reveals promising outcomes:

  • Case Study 1 : A study involving patients with treatment-resistant schizophrenia indicated that those administered this compound experienced improved symptom management compared to baseline assessments.
  • Case Study 2 : Another case highlighted the compound's role in reducing anxiety levels among patients diagnosed with generalized anxiety disorder when used as an adjunct therapy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Findings Implications
In VitroInhibition of D2/D3 receptor bindingPotential for effective antipsychotic therapy
Animal ModelReduced hyperactivity and anxiety-like behaviorsSupports use in anxiety and psychosis
Clinical Case Study 1Improved management of treatment-resistant schizophreniaIndicates efficacy in challenging cases
Clinical Case Study 2Reduced anxiety levels as adjunct therapySuggests versatility in treatment options

Properties

IUPAC Name

[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4S/c1-24-8-10-25(11-9-24)18-14-12-13(29-30(26,27)19(20,21)22)6-7-16(14)28-17-5-3-2-4-15(17)23-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNCRNVCBHYBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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